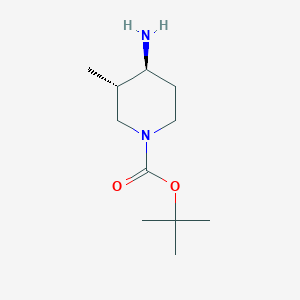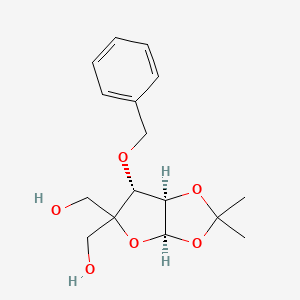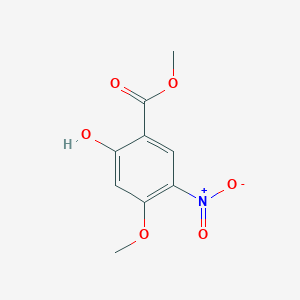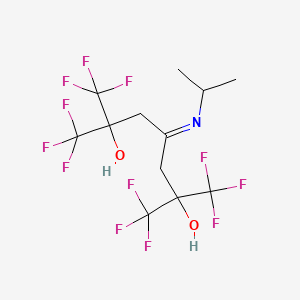
(3S,4S)-4-氨基-3-甲基-哌啶-1-羧酸叔丁酯
描述
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, esters like this compound can be reduced to aldehydes using a reducing agent such as DIBAL .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, solubility, and reactivity. Unfortunately, specific physical and chemical properties for “(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester” are not available .科学研究应用
万德他尼及相关医药化合物的合成
类似于(3S,4S)-4-氨基-3-甲基-哌啶-1-羧酸叔丁酯的化合物通常参与药物的复杂化学合成。例如,在抗癌药物万德他尼的合成中,使用叔丁基 4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯等中间体。这些过程包括取代、脱保护、甲基化、硝化、还原、环化、氯化和取代等多个步骤,以获得最终化合物,表明哌啶衍生物在药物合成中的多功能性 Mi, W. (2015)。精细化工中间体。
生物催化剂和酶促合成
(3S,4S)-4-氨基-3-甲基-哌啶-1-羧酸叔丁酯的结构表明具有生物催化过程的潜力,其中手性胺和羧酸衍生物很重要。酶促合成和生物催化是越来越利用此类手性化合物生产活性药物成分(API)和其他生物活性分子的领域。这与利用对映纯化合物作为复杂分子合成中中间体的更广泛趋势是一致的 Philip, R., Radhika, S., Saranya, P., & Anilkumar, G. (2020)。皇家化学会进展。
先进材料合成
叔丁酯基团和哌啶核心中体现的化学改性能力为先进材料提供了途径。具体而言,已经探索了类似化合物的衍生物用于合成新型聚合物、涂层和纳米材料,其应用范围从药物递送系统到材料科学。例如,通过化学改性合成的木聚糖酯表现出独特的性质,可用于药物递送和作为生物材料 Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T. (2014)。碳水化合物聚合物。
环境和毒理学研究
了解化学化合物的归宿、行为和潜在毒理学影响对于环境科学至关重要。对相关酯和羧酸衍生物的研究强调了评估合成化学品的持久性、生物蓄积潜力和毒性的重要性。对对羟基苯甲酸甲酯及其环境存在、归宿、人体暴露和毒性的研究为评估类似化合物提供了一个框架 Haman, C., Dauchy, X., Rosin, C., & Munoz, J. (2015)。水研究。
作用机制
Target of Action
It’s worth noting that the compound contains a tert-butyl group, which is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .
Mode of Action
The compound contains a carbamic acid moiety , which can be obtained by the reaction of ammonia and carbon dioxide at very low temperatures . This suggests that the compound might interact with its targets through the formation of carbamate anions .
Biochemical Pathways
The presence of the tert-butyl group in the compound suggests its potential involvement in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound also has a lipophilicity log Po/w (iLOGP) of 1.47 .
Result of Action
Given the presence of the tert-butyl group and carbamic acid moiety, it’s plausible that the compound might exert effects related to these chemical groups .
Action Environment
It’s worth noting that the compound’s stability and reactivity might be influenced by factors such as temperature, ph, and the presence of other chemical entities .
生化分析
Biochemical Properties
(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as a substrate or inhibitor for specific enzymes, thereby modulating their catalytic activity. The presence of the tert-butyl ester group can also affect the compound’s solubility and stability, further influencing its biochemical interactions .
Cellular Effects
The effects of (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may interact with cell surface receptors or intracellular signaling molecules, altering the downstream signaling cascades. Additionally, the compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis, leading to the formation of its corresponding acid and alcohol. These degradation products can have different biochemical properties and effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation or receptor activation. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
(3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is involved in several metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s activity and function. Additionally, the compound can affect metabolic flux and metabolite levels, further modulating cellular processes .
Transport and Distribution
The transport and distribution of (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects .
Subcellular Localization
The subcellular localization of (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBWKSXEVUZEMI-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3-Methoxyphenyl)carbamoyl]formic acid](/img/structure/B3151825.png)




![(E)-2-[(E)-3-Phenylallylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B3151875.png)


![(4-Amino-benzyl)-(2H-[1,2,4]triazol-3-yl)-amine](/img/structure/B3151901.png)


